RO2959 Monohydrochloride: A Deep Dive into its Mechanism of Action as a CRAC Channel Inhibitor
RO2959 Monohydrochloride: A Deep Dive into its Mechanism of Action as a CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO2959 monohydrochloride has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. This technical guide provides an in-depth exploration of the mechanism of action of RO2959, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry
RO2959 monohydrochloride exerts its primary effect by potently and selectively blocking the CRAC channel.[1][2][3] CRAC channels are composed of Orai proteins (forming the channel pore in the plasma membrane) and are activated by stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum (ER).[4][5] Depletion of ER calcium stores triggers the oligomerization and translocation of STIM proteins to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).[4][5]
RO2959 directly inhibits the function of the Orai1/STIM1-mediated CRAC channels, thereby blocking SOCE.[1][3] This inhibition has been demonstrated through both electrophysiological measurements of CRAC currents (ICRAC) and calcium imaging assays that measure intracellular calcium levels.[6]
Quantitative Data: Inhibitory Potency of RO2959
The inhibitory activity of RO2959 has been quantified across various experimental systems. The following table summarizes the key IC50 values, providing a comparative overview of its potency.
| Target/Process | IC50 Value | Cell Type/System | Reference |
| CRAC Channel | 402 nM | Not specified | [1][2][3] |
| Orai1/STIM1 mediated SOCE | 25 nM | CHO cells stably expressing human Orai1 and STIM1 | [1][3] |
| Orai1 | 25 nM | Not specified | |
| Orai3 | 530 nM | Not specified | |
| SOCE in activated CD4+ T lymphocytes | 265 nM | Human primary CD4+ T cells |
Signaling Pathways Modulated by RO2959
In T lymphocytes, the T-cell receptor (TCR) signaling pathway is a primary activator of CRAC channels. RO2959, by blocking CRAC channels, effectively decouples TCR activation from downstream calcium-dependent signaling events.
T-Cell Receptor Signaling to NFAT Activation
Caption: TCR signaling cascade leading to NFAT activation, inhibited by RO2959.
The inhibition of calcium influx by RO2959 prevents the activation of calcineurin, a calcium-dependent phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7] Without dephosphorylation, NFAT remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and effector functions.[1] Consequently, RO2959 potently blocks T-cell receptor-triggered gene expression and functional pathways, including cytokine production and T-cell proliferation.[1][6]
Experimental Protocols
The mechanism of action of RO2959 has been elucidated through a combination of electrophysiological and cell-based imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This technique directly measures the ion flow through CRAC channels.
Objective: To measure the inhibitory effect of RO2959 on CRAC currents (ICRAC).
Methodology:
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Cell Preparation: Human T lymphocytes or a suitable cell line (e.g., RBL-2H3, CHO) stably expressing Orai1 and STIM1 are used.
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Store Depletion: Intracellular calcium stores are passively depleted by including a high concentration of a calcium chelator (e.g., BAPTA) in the patch pipette solution and/or by perfusing the cells with a solution containing a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free external solution.
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Whole-Cell Recording: A giga-ohm seal is formed between a glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
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Voltage Protocol: A voltage ramp protocol (e.g., -100 mV to +100 mV over 50-100 ms) is applied to the cell to elicit the characteristic inwardly rectifying ICRAC.
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Compound Application: RO2959 is applied at various concentrations to the external solution, and the resulting changes in ICRAC are recorded to determine the IC50 value.
Caption: Experimental workflow for electrophysiological recording of I-CRAC.
Calcium Imaging of Store-Operated Calcium Entry
This method visualizes and quantifies changes in intracellular calcium concentration.
Objective: To measure the effect of RO2959 on SOCE.
Methodology:
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Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
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Baseline Measurement: The baseline fluorescence is recorded in a calcium-free external solution.
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Store Depletion: SOCE is induced by depleting ER calcium stores, typically with thapsigargin (B1683126) or by TCR stimulation.
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Calcium Re-addition: Calcium is re-introduced into the external solution, and the subsequent increase in fluorescence, representing SOCE, is measured.
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Inhibitor Treatment: The experiment is repeated in the presence of varying concentrations of RO2959 to assess its inhibitory effect on the calcium influx.
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Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration and determine the IC50 of RO2959 for SOCE inhibition.
Conclusion
RO2959 monohydrochloride is a highly potent and selective inhibitor of the CRAC channel, acting directly on the Orai1/STIM1 complex to block store-operated calcium entry. This mechanism of action effectively uncouples T-cell receptor activation from downstream calcium-dependent signaling pathways, leading to the potent inhibition of T-cell activation, proliferation, and cytokine production. The well-characterized mechanism and high potency of RO2959 make it a valuable research tool for studying the role of CRAC channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
